

Comparative analysis of Custirsen in combination with various chemotherapies

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Compound of Interest

Compound Name: Custirsen

Cat. No.: B1513770

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Custirsen in Combination with Chemotherapy: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

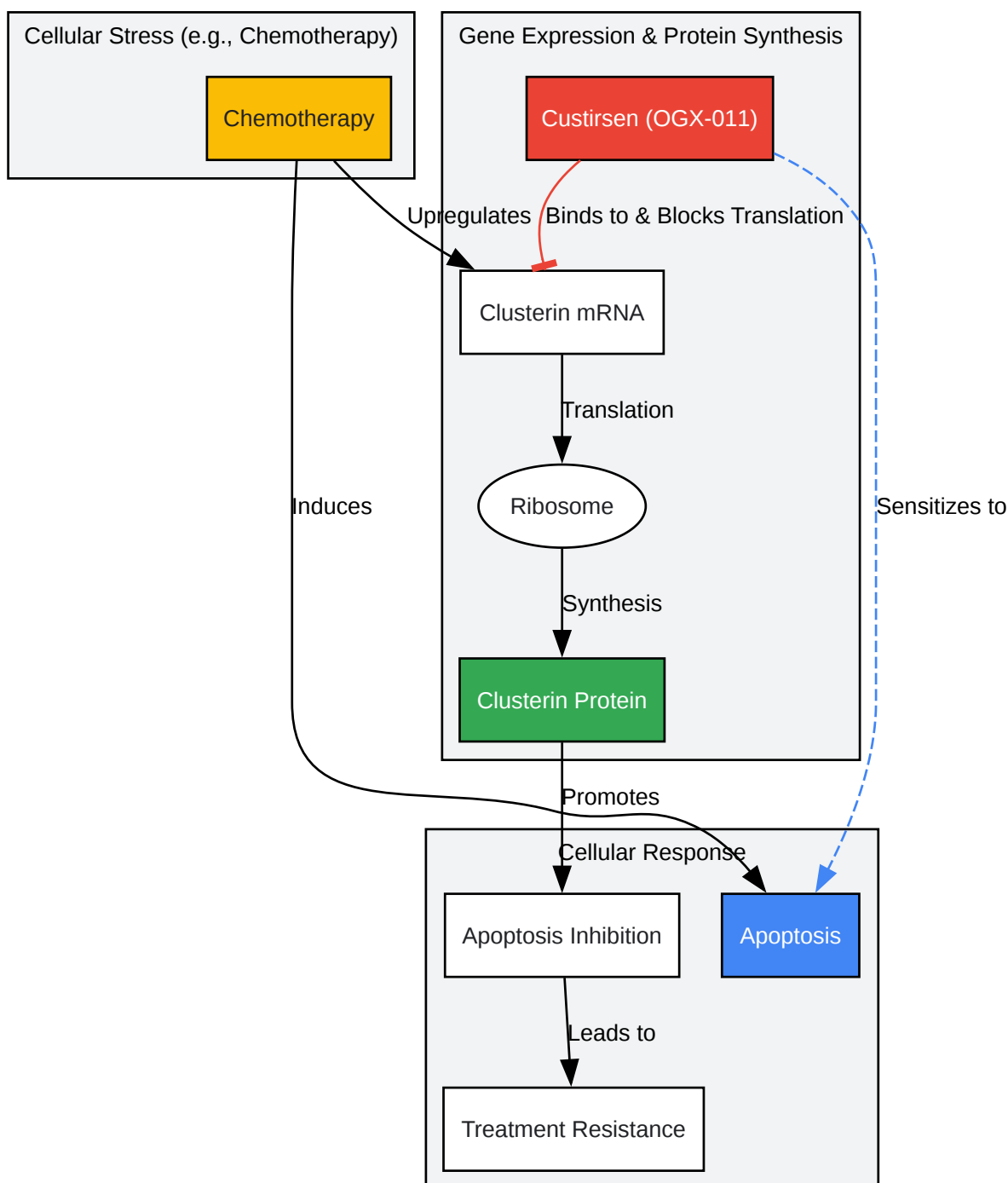
Introduction

Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a chaperone protein implicated in promoting treatment resistance in various cancers.[1] Overexpression of clusterin is associated with resistance to apoptosis induced by chemotherapy, radiation, and hormone therapy.[2][3] By downregulating clusterin, **Custirsen** aims to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. This guide provides a comparative analysis of **Custirsen** in combination with various chemotherapies, supported by data from key clinical trials and preclinical studies.

Mechanism of Action

Custirsen is a 2'-O-(2-methoxyethyl) modified phosphorothioate antisense oligonucleotide that specifically binds to the translation initiation site of clusterin mRNA.[1] This binding prevents the ribosome from translating the clusterin mRNA into protein, leading to a reduction in both intracellular and extracellular clusterin levels. The decrease in clusterin is hypothesized to lower the threshold for apoptosis in cancer cells, thereby enhancing the efficacy of co-administered chemotherapeutic agents.[2][4] Preclinical studies have demonstrated that the

combination of **Custirsen** with taxanes, such as docetaxel and paclitaxel, leads to increased apoptosis and resensitization of resistant cancer cells.[2]

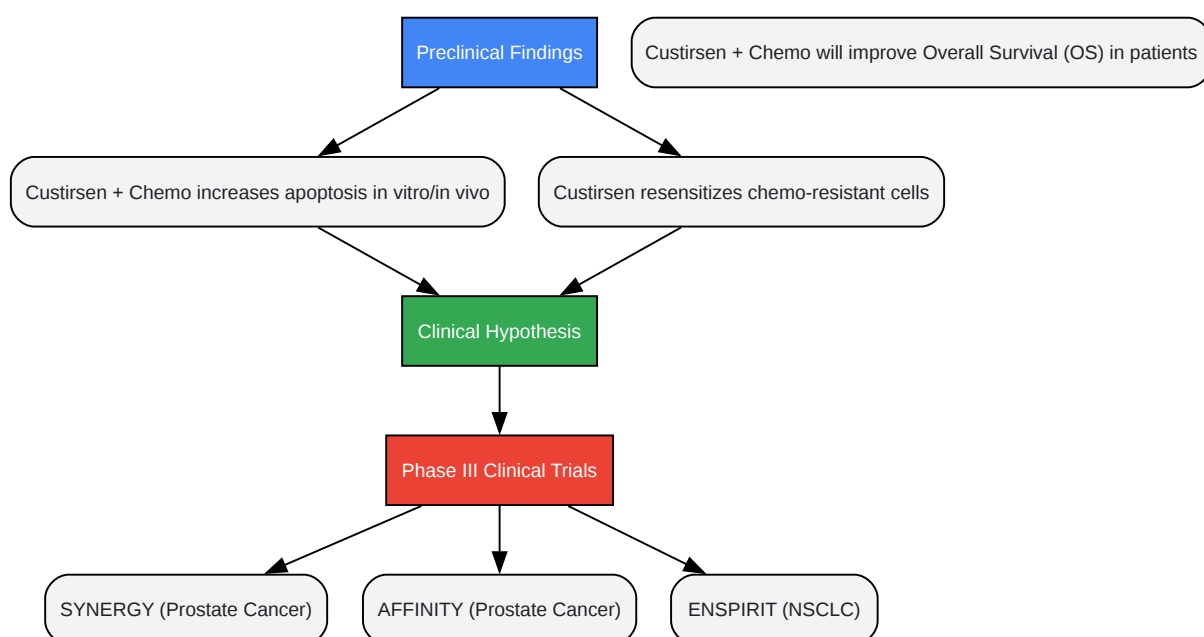


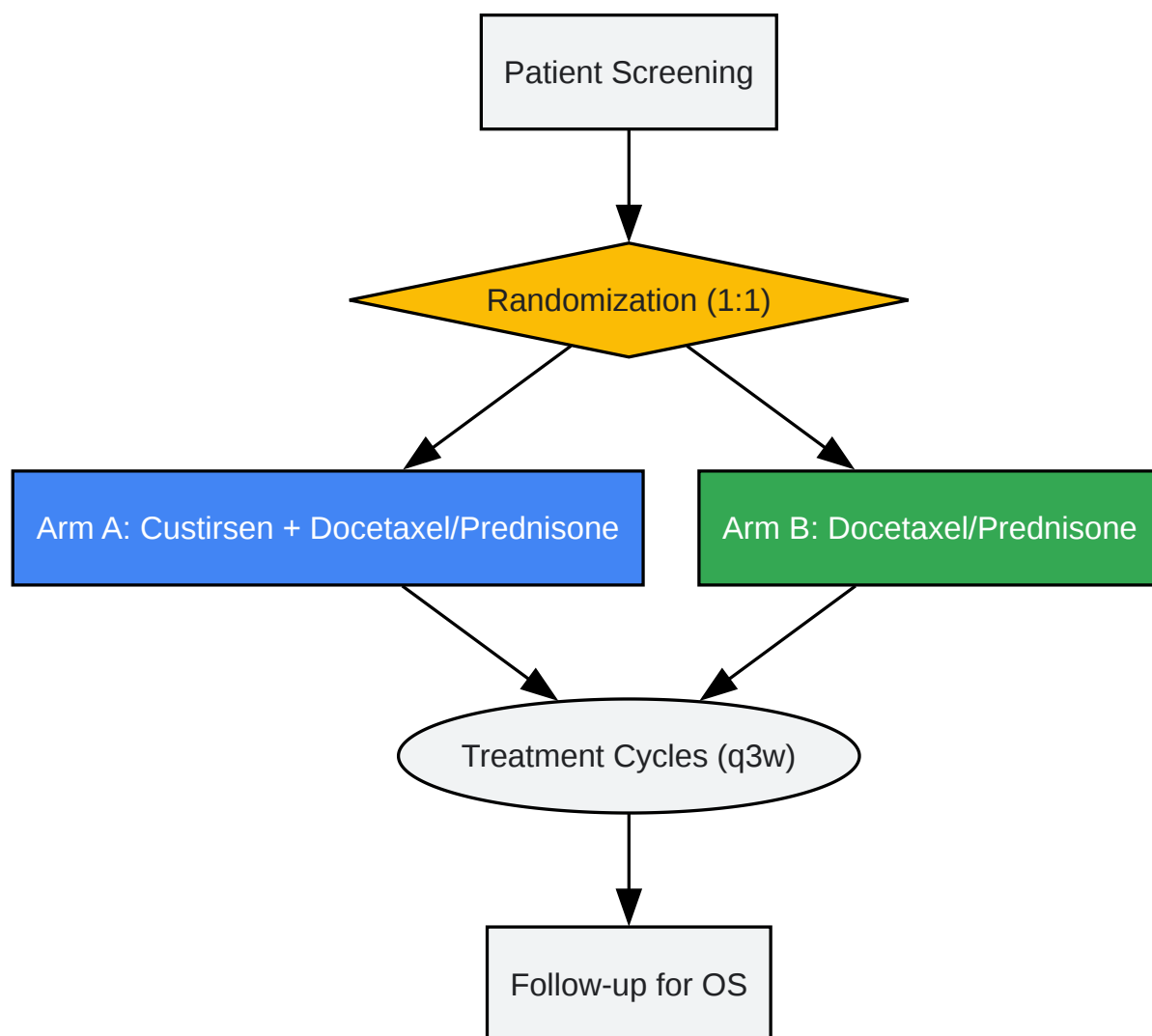
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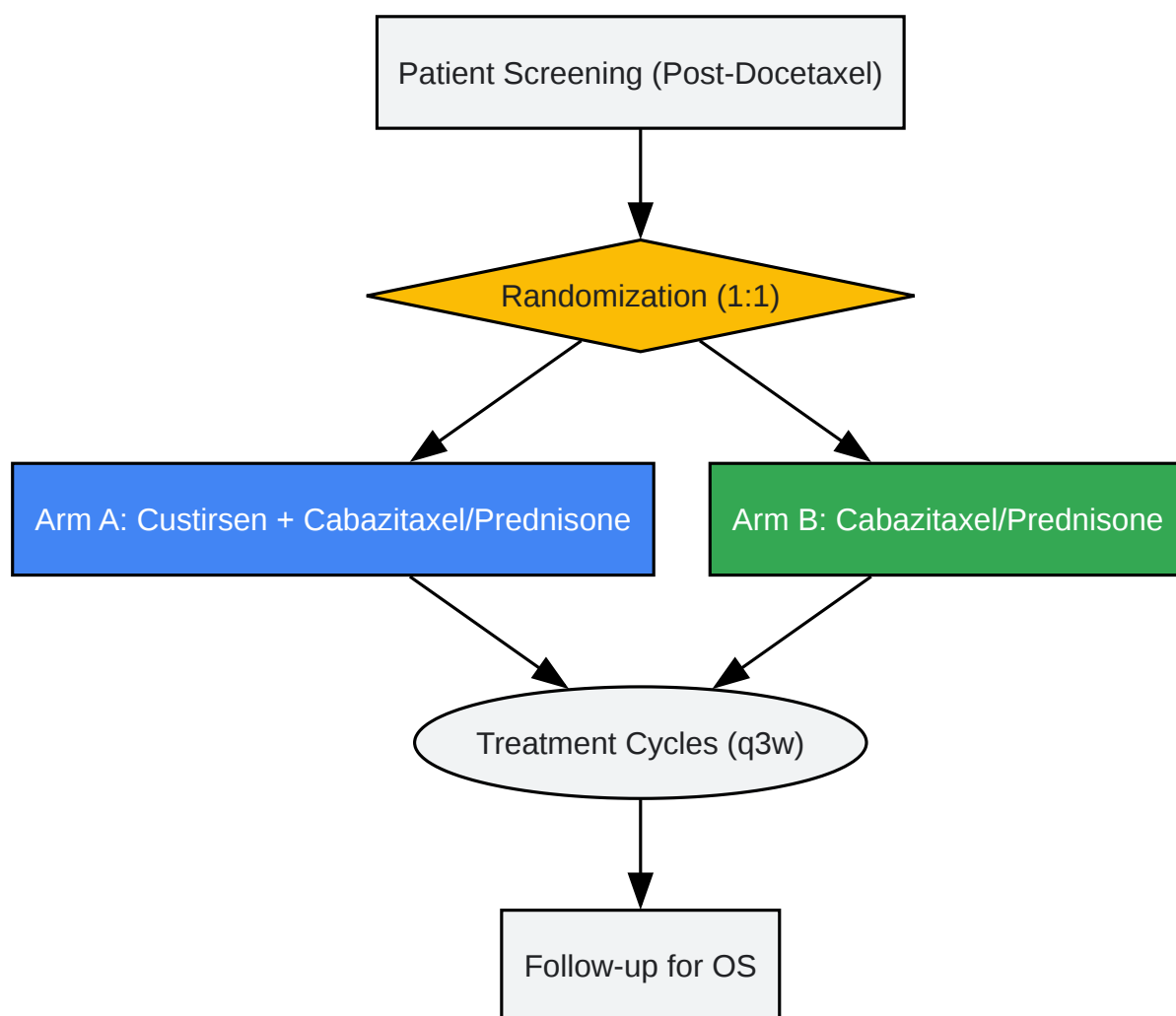
Custirsen's Mechanism of Action

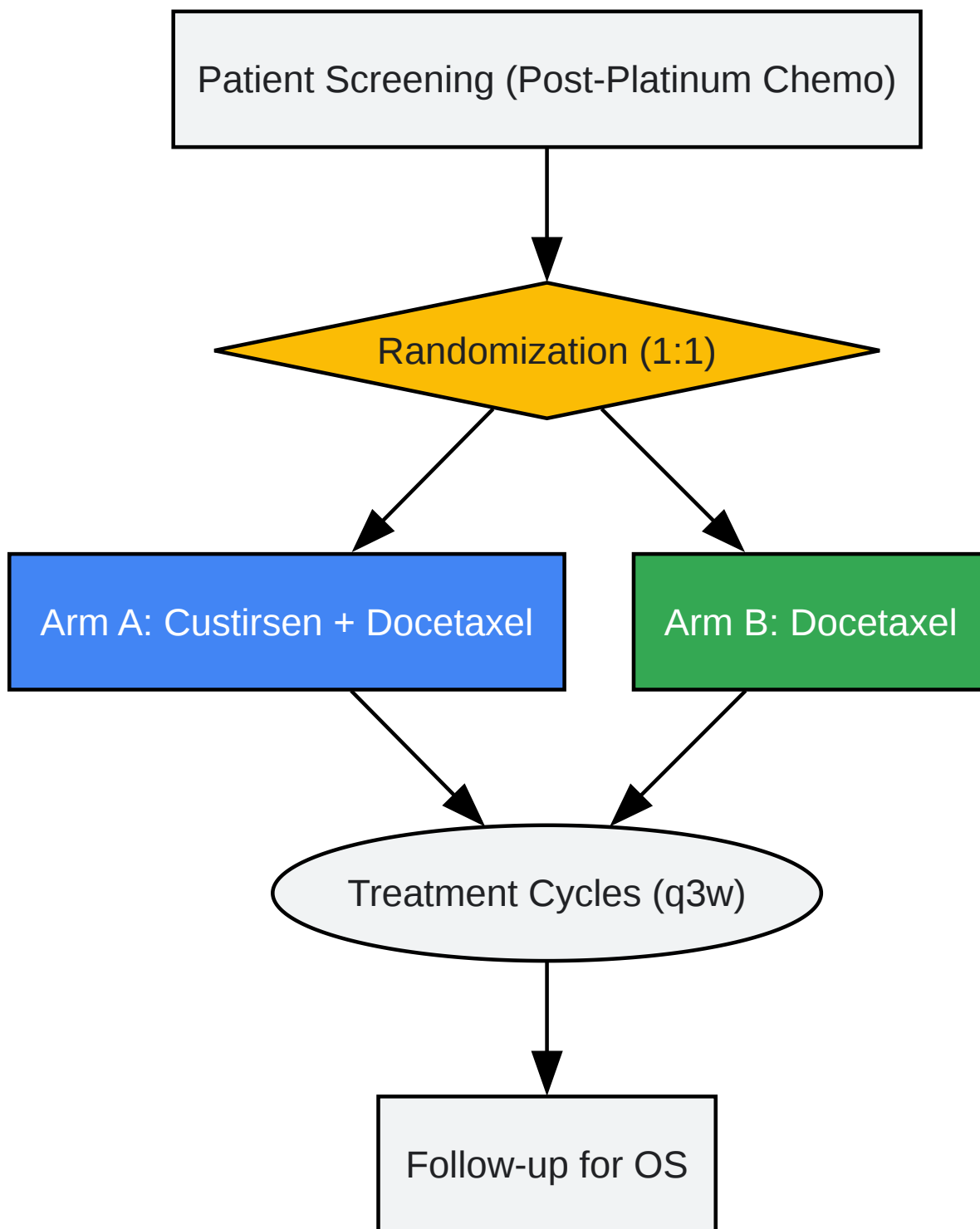
Preclinical to Clinical Rationale

The development of **Custirsen** in combination with chemotherapy was driven by strong preclinical evidence. In vitro and in vivo studies consistently demonstrated that inhibiting clusterin could enhance the anti-tumor activity of various chemotherapeutic agents, particularly taxanes. This preclinical foundation led to the design of several large-scale Phase III clinical trials to investigate the potential survival benefits in different cancer types.









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